molecular formula C15H20O2 B8618295 2-[(2-Cyclohexylphenoxy)methyl]oxirane CAS No. 67006-90-0

2-[(2-Cyclohexylphenoxy)methyl]oxirane

Cat. No.: B8618295
CAS No.: 67006-90-0
M. Wt: 232.32 g/mol
InChI Key: RTWPGIYHLKEHAF-UHFFFAOYSA-N
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Description

2-[(2-Cyclohexylphenoxy)methyl]oxirane is an epoxide-containing compound characterized by a cyclohexyl-substituted phenoxy group attached to an oxirane (epoxide) ring via a methylene bridge. The cyclohexylphenoxy moiety likely enhances steric bulk and lipophilicity, influencing solubility and reactivity.

Properties

CAS No.

67006-90-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-[(2-cyclohexylphenoxy)methyl]oxirane

InChI

InChI=1S/C15H20O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2

InChI Key

RTWPGIYHLKEHAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2OCC3CO3

Origin of Product

United States

Comparison with Similar Compounds

Phenoxy Substituents

  • 2-[(2,6-Dichlorophenoxy)methyl]oxirane (CAS 3556-00-1): Contains dichlorophenoxy groups, increasing electrophilicity and reactivity in ring-opening reactions. Used in agrochemicals due to halogen-induced stability .
  • 2-[(4-Nitrophenoxy)methyl]oxirane (CAS 345975-15-7): The nitro group increases polarity and electron-withdrawing effects, making it suitable as a precursor in high-energy materials .

Cyclohexyl Derivatives

  • 2-[(Cyclooctyloxy)methyl]oxirane (CAS 21324-95-8) : Similar steric bulk but with a cyclooctyl group, reducing ring strain compared to cyclohexyl. Applications include polymer crosslinking .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Properties Applications
2-[(2-Cyclohexylphenoxy)methyl]oxirane C₁₅H₂₀O₂ (estimated) 256.32 (estimated) High lipophilicity, moderate reactivity Polymer additives, specialty synthesis
2-[(2,6-Dichlorophenoxy)methyl]oxirane C₉H₈Cl₂O₂ 235.07 Halogenated stability, electrophilic epoxide Agrochemical intermediates
2-[(4-Nitrophenoxy)methyl]oxirane C₉H₉NO₄ 195.17 Polar, electron-deficient epoxide Explosive precursors
2-[(3-Pentadecylphenoxy)methyl]oxirane C₂₄H₄₀O₂ 360.60 Hydrophobic, high thermal stability Surfactants, lubricants

Reactivity and Functionalization

  • Epoxide Ring Opening: Cyclohexylphenoxy derivatives show slower ring-opening kinetics compared to halogenated analogues (e.g., 2-[(2,6-dichlorophenoxy)methyl]oxirane) due to steric hindrance .

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